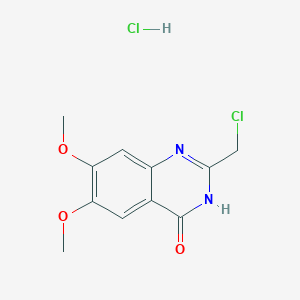
2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is known for its unique structure, which includes a quinazolinone core substituted with chloromethyl and methoxy groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride typically involves the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone core or the substituents.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups replacing the chloromethyl group or modifications to the quinazolinone core.
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The methoxy groups may enhance the compound’s binding affinity and specificity for certain targets. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 2-(Chloromethyl)quinoline
- 2-(Chloromethyl)pyridine hydrochloride
Uniqueness
2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride is unique due to its specific substitution pattern on the quinazolinone core. The presence of both chloromethyl and methoxy groups provides a distinct reactivity profile, making it versatile for various chemical transformations and applications. Its ability to form covalent bonds with biological targets also sets it apart from other similar compounds, offering unique opportunities for drug development and biochemical research.
Eigenschaften
Molekularformel |
C11H12Cl2N2O3 |
|---|---|
Molekulargewicht |
291.13 g/mol |
IUPAC-Name |
2-(chloromethyl)-6,7-dimethoxy-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O3.ClH/c1-16-8-3-6-7(4-9(8)17-2)13-10(5-12)14-11(6)15;/h3-4H,5H2,1-2H3,(H,13,14,15);1H |
InChI-Schlüssel |
VPUQKFCADGKFLB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CCl)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


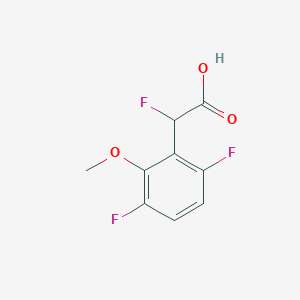

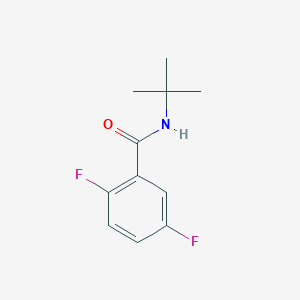
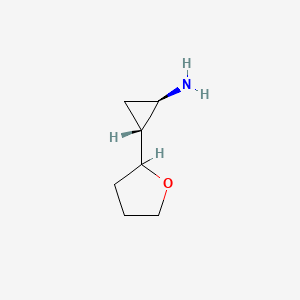
![8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13341169.png)

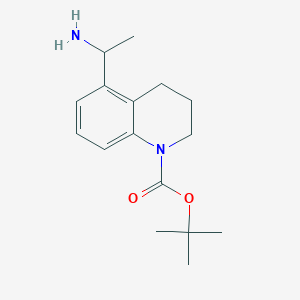


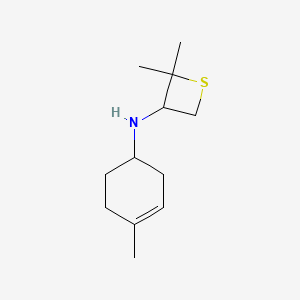
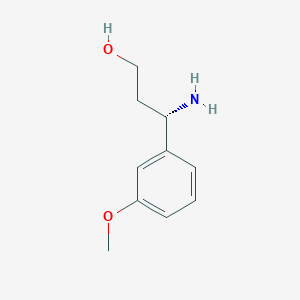

![2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13341227.png)
![Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13341235.png)
